2-methoxynaphthalene-1-sulfinic Acid
Overview
Description
2-Methoxynaphthalene-1-sulfinic Acid is an organic compound that belongs to the class of naphthalene derivatives It is characterized by the presence of a methoxy group at the second position and a sulfinic acid group at the first position of the naphthalene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methoxynaphthalene-1-sulfinic Acid typically involves the sulfonation of 2-methoxynaphthalene followed by reduction to the sulfinic acid. One common method includes the reaction of 2-methoxynaphthalene with sulfur trioxide or chlorosulfonic acid to form the sulfonic acid derivative, which is then reduced using a suitable reducing agent such as sodium sulfite or zinc dust in acidic conditions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions: 2-Methoxynaphthalene-1-sulfinic Acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form the corresponding sulfonic acid.
Reduction: It can be reduced to form the corresponding sulfide.
Substitution: The methoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products:
Oxidation: 2-Methoxynaphthalene-1-sulfonic Acid.
Reduction: 2-Methoxynaphthalene-1-thiol.
Substitution: Various substituted naphthalene derivatives depending on the nucleophile used.
Scientific Research Applications
2-Methoxynaphthalene-1-sulfinic Acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of dyes, pharmaceuticals, and other organic compounds.
Biology: It can be used in the study of enzyme-catalyzed reactions involving sulfinic acids.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Methoxynaphthalene-1-sulfinic Acid involves its interaction with various molecular targets. The sulfinic acid group can act as a nucleophile, participating in various chemical reactions. The methoxy group can influence the electronic properties of the naphthalene ring, affecting its reactivity. The compound can interact with enzymes and other proteins, potentially inhibiting or modifying their activity.
Comparison with Similar Compounds
2-Methoxynaphthalene-1-sulfonic Acid: Similar structure but with a sulfonic acid group.
2-Methoxynaphthalene-1-thiol: Similar structure but with a thiol group.
1-Methoxynaphthalene-2-sulfinic Acid: Isomer with the sulfinic acid group at a different position.
Uniqueness: 2-Methoxynaphthalene-1-sulfinic Acid is unique due to the presence of both a methoxy group and a sulfinic acid group on the naphthalene ring. This combination of functional groups imparts distinct chemical properties, making it useful in various applications.
Properties
IUPAC Name |
2-methoxynaphthalene-1-sulfinic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O3S/c1-14-10-7-6-8-4-2-3-5-9(8)11(10)15(12)13/h2-7H,1H3,(H,12,13) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTYLMVLQAQBDRK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=CC=CC=C2C=C1)S(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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